N-3 4-Propoxybenzyl Substitution Distinguishes This Compound Within the Benzoxazolone Chemical Space
The target compound possesses a unique combination of a 5-methyl group on the benzoxazolone core and a 4-propoxybenzyl moiety at the N-3 position. In the MIF antagonist SAR series published by Hare et al. (2010), N-benzyl substitution was systematically explored: the unsubstituted benzyl analog exhibited approximately 1 μM potency in the MIF tautomerase assay, whereas optimized N-substituted variants (including halogenated and alkoxy-substituted benzyl congeners) achieved IC₅₀ values as low as 7.5 nM [1]. While the specific 4-propoxybenzyl-substituted compound was not directly tested in that study, the published SAR trend establishes that the alkoxy chain length and substitution position on the benzyl ring are primary drivers of potency differentiation within this chemotype. The propoxy chain (three-carbon ether) occupies a distinct lipophilic space compared to the methoxy (one-carbon) or butoxy (four-carbon) variants available commercially, predicting differential target engagement profiles .
| Evidence Dimension | N-3 benzyl substituent alkoxy chain length (predicted lipophilicity and steric occupancy) |
|---|---|
| Target Compound Data | 4-Propoxybenzyl (C3 ether chain); cLogP estimated ~3.5–4.0 based on fragment addition |
| Comparator Or Baseline | 4-Methoxybenzyl analog (C1 ether, CAS 638142-32-2); 4-Butoxybenzyl analog (C4 ether, CAS 868145-79-3); Unsubstituted benzyl analog |
| Quantified Difference | Qualitative differentiation: each methylene extension increases calculated logP by ~0.5 units; C3 propoxy provides intermediate lipophilicity between C1 methoxy and C4 butoxy |
| Conditions | In silico physicochemical profiling; no head-to-head experimental comparison available for this specific compound |
Why This Matters
The propoxy chain represents a deliberate lipophilic design choice—more membrane-permeable than methoxy analogs but less prone to solubility-limited behavior than butoxy or longer-chain variants—providing a distinct optimization vector for programs exploring benzyl-substituted benzoxazolones.
- [1] Hare AA, Leng L, Gandavadi S, et al. Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). Bioorg Med Chem Lett. 2010;20(19):5811-5814. View Source
